molecular formula C13H13BrN2O3S B4773048 N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE

N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4773048
M. Wt: 357.22 g/mol
InChI Key: DCPCVJGKWBLKID-UHFFFAOYSA-N
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Description

N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It contains a pyridyl ring substituted with a bromine atom at position 2 and an ethoxybenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 5-bromo-2-aminopyridine with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom on the pyridyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, breaking the bond between the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.

Major Products:

Scientific Research Applications

N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is not well-documented. similar sulfonamide compounds typically exert their effects by inhibiting enzymes involved in folate synthesis, leading to the disruption of cellular processes in microorganisms. The bromopyridyl moiety may also interact with specific molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of the bromopyridyl and ethoxybenzenesulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-2-19-11-4-6-12(7-5-11)20(17,18)16-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCVJGKWBLKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE
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